molecular formula C38H49N3O9Si B12387973 SiR-PEG4-COOH

SiR-PEG4-COOH

Cat. No.: B12387973
M. Wt: 719.9 g/mol
InChI Key: ZSPWWCCAVHIWGU-UHFFFAOYSA-N
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Description

SiR-PEG4-COOH (Silicon Rhodamine-PEG4-Carboxylic Acid) is a fluorescent dye widely used in bioimaging and bioconjugation. Its structure comprises three key components:

  • Silicon Rhodamine (SiR): A far-red emitting fluorophore with high photostability and low phototoxicity .
  • Tetraethylene Glycol (PEG4): Enhances water solubility and reduces nonspecific interactions .
  • Carboxylic Acid (-COOH): Enables conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry (EDC/NHS) .

Properties

Molecular Formula

C38H49N3O9Si

Molecular Weight

719.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C38H49N3O9Si/c1-40(2)27-8-11-30-33(24-27)51(5,6)34-25-28(41(3)4)9-12-31(34)38(30)32-23-26(7-10-29(32)37(45)50-38)36(44)39-14-16-47-18-20-49-22-21-48-19-17-46-15-13-35(42)43/h7-12,23-25H,13-22H2,1-6H3,(H,39,44)(H,42,43)

InChI Key

ZSPWWCCAVHIWGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCC(=O)O)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SiR-PEG4-COOH involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) that has a carboxyl functional group. The process typically includes the following steps:

    Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form PEG-NHS.

    Conjugation with Silicon Rhodamine: The activated PEG-NHS is then reacted with silicon rhodamine under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SiR-PEG4-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

SiR-PEG4-COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.

    Biology: Employed in cell imaging and tracking due to its excellent biocompatibility and near-infrared fluorescence.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

SiR-PEG4-COOH exerts its effects primarily through its fluorescent properties. The silicon rhodamine moiety absorbs light in the near-infrared region and emits fluorescence, which can be detected using appropriate imaging equipment. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₃₈H₄₉N₃O₉Si
  • Molecular Weight : 719.91 g/mol
  • Solubility : Soluble in water, DMSO, DMF, and DCM .
  • Fluorescence : Excitation/emission maxima in the far-red range (~650/670 nm), compatible with super-resolution microscopy and standard Cy5 filter sets .
  • Applications : Live-cell imaging, protein labeling, and intracellular tracking due to excellent cell permeability .

Comparison with Structurally Similar Compounds

SiR-PEG4-Maleimide

Structural Similarities :

  • Shares the SiR fluorophore and PEG4 spacer.
  • Molecular Formula : C₄₁H₅₀N₄O₉Si
  • Molecular Weight : 770.96 g/mol .

Key Differences :

  • Reactive Group : Maleimide targets thiol (-SH) groups (e.g., cysteine residues) instead of -COOH .
  • Applications : Ideal for labeling thiol-containing biomolecules (e.g., antibodies, reduced cysteine tags) .
Property SiR-PEG4-COOH SiR-PEG4-Maleimide
Reactive Group -COOH (carbodiimide chemistry) Maleimide (thiol-specific)
Molecular Weight 719.91 g/mol 770.96 g/mol
Target Amines (e.g., lysine) Thiols (e.g., cysteine)
Solubility Water, DMSO, DMF Similar to this compound
Primary Use General bioconjugation Site-specific thiol labeling

Research Findings :

  • SiR-PEG4-Maleimide shows faster reaction kinetics with thiols compared to -COOH-based conjugation, enabling efficient labeling under mild conditions .
  • Both dyes exhibit similar photophysical properties, but the choice depends on the target functional group .

SiR-PEG4-BCN

Structural Similarities :

  • Contains SiR and PEG3.
  • Reactive Group: Bicyclo[6.1.0]nonyne (BCN) for strain-promoted azide-alkyne cycloaddition (SPAAC) .

Key Differences :

  • Conjugation Chemistry : BCN enables click chemistry with azides without copper catalysts, reducing cellular toxicity .
  • Applications : Preferred for labeling azide-modified biomolecules in live cells .
Property This compound SiR-PEG4-BCN
Reactive Group -COOH BCN (azide-specific)
Reaction Conditions Requires EDC/NHS Copper-free, physiological pH
Primary Use Amine conjugation Azide conjugation in live cells

Research Findings :

  • SiR-PEG4-BCN’s copper-free reaction minimizes cytotoxicity, making it superior for in vivo applications compared to traditional Cu-catalyzed click chemistry .

Comparison with Functionally Similar Compounds

Sulfo-Cy7-COOH

Functional Similarities :

  • Carboxylic acid group for bioconjugation.
  • Used in bioimaging .

Key Differences :

  • Fluorophore : Cyanine 7 (Cy7) vs. silicon rhodamine.
  • Emission : Near-infrared (~750 nm) vs. far-red (~670 nm) .
  • Solubility : Sulfonate groups in Sulfo-Cy7-COOH enhance water solubility but may reduce cell permeability .
Property This compound Sulfo-Cy7-COOH
Fluorophore Silicon Rhodamine (SiR) Cyanine 7 (Cy7)
Emission Maxima ~670 nm ~750 nm
Photostability High Moderate
Cell Permeability Excellent Limited (due to sulfonation)
Applications Intracellular imaging In vivo imaging (deep tissue)

Research Findings :

  • This compound’s far-red emission reduces background autofluorescence in cell imaging, while Sulfo-Cy7-COOH’s near-infrared emission is better for deep-tissue imaging .

TCO-PEG4-COOH

Functional Similarities :

  • PEG4 spacer and -COOH group.
  • Used in bioorthogonal chemistry .

Key Differences :

  • Reactive Group : Trans-cyclooctene (TCO) for inverse electron-demand Diels-Alder (IEDDA) reactions .
Property This compound TCO-PEG4-COOH
Reactive Group -COOH TCO (tetrazine-specific)
Molecular Weight 719.91 g/mol 417.49 g/mol
Primary Use Bioconjugation Pretargeted imaging/therapy

Research Findings :

  • TCO-PEG4-COOH enables rapid IEDDA reactions with tetrazines, useful for pretargeted imaging strategies .

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